molecular formula C14H22N2 B1276893 (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine CAS No. 91189-07-0

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine

Cat. No.: B1276893
CAS No.: 91189-07-0
M. Wt: 218.34 g/mol
InChI Key: AMRNWWPARHIDHZ-UHFFFAOYSA-N
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Description

(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Coordination Chemistry

A study focused on the synthesis and characterization of complexes using (1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine and other similar compounds. The study highlighted their significance in forming complexes with various metals, contributing to our understanding of coordination chemistry (Amirnasr, Schenk, & Meghdadi, 2002).

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes. A study demonstrated its use in the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate for various bioactive molecules, highlighting its role in the synthesis of biologically relevant compounds (Kotian, Lin, El-Kattan, & Chand, 2005).

Catalytic Applications

Research indicates the application of derivatives of this compound in catalysis. Studies have explored its use in creating palladacycles, which are effective as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and the allylation of aldehydes (Singh, Saleem, Pal, & Singh, 2017).

Intermediate in Antibiotic Synthesis

The compound is an important intermediate in the synthesis of antibiotics. For instance, it was used in the preparation of premafloxacin, an antibiotic for veterinary applications, demonstrating its pharmaceutical significance (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Organic Synthesis and Functionalization

It has been involved in the synthesis of various organic compounds. Research shows its use in the preparation of 2-benzazepine derivatives and pyrrolidines, indicating its versatility in organic synthesis (Gorulya, Tverdokhlebov, Tolmachev, Shishkin, & Shishkina, 2011).

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-15-10-14-8-9-16(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNWWPARHIDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408589
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-07-0
Record name (1-BENZYL-PYRROLIDIN-3-YLMETHYL)-ETHYL-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 108.68 g (2.860 mole) lithium aluminum hydride in 800 ml tetrahydrofuran, was added a solution of 194.5 g (0.790 mole) of N-ethyl-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in 600 ml tetrahydrofuran dropwise under nitrogen. The reaction was then refluxed four hours. The reaction flask was cooled in an ice bath and 108 ml of water, 108 ml of 15% sodium hydroxide, and 324 ml of water were added. The precipitated solids were filtered and washed with hot ethanol. The combined filtrates were concentrated, then dissolved in dichloromethane, filtered, dried over magnesium sulfate, and the solvent evaporated under reduced pressure to give 151.9 g of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine as an oil.
Quantity
108.68 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
194.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
108 mL
Type
reactant
Reaction Step Three
Name
Quantity
324 mL
Type
reactant
Reaction Step Three

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